Product packaging for Ethephon(Cat. No.:CAS No. 16672-87-0)

Ethephon

Cat. No.: B041061
CAS No.: 16672-87-0
M. Wt: 144.49 g/mol
InChI Key: UDPGUMQDCGORJQ-UHFFFAOYSA-N
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Description

Ethephon is a highly versatile and widely utilized plant growth regulator that serves as a reliable source of ethylene in experimental settings. Its primary mechanism of action involves its absorption by plant tissues and subsequent hydrolysis, which releases ethylene, a key plant hormone. This property makes this compound an invaluable tool for researchers studying a wide array of physiological processes. Key research applications include the induction of uniform fruit ripening and abscission in crops, the stimulation of flowering in plants like pineapple, and the promotion of female sex expression in cucurbits. It is also critically used to investigate seed germination, leaf and flower senescence, and stress responses. Furthermore, this compound is employed to study the mechanisms of cell wall degradation and to manipulate plant architecture, such as controlling stalk strength and height in cereals. By providing a controlled means to elicit ethylene-mediated responses, this compound is fundamental for advancing our understanding of plant developmental biology and for developing improved agricultural practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6ClO3P B041061 Ethephon CAS No. 16672-87-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroethylphosphonic acid
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InChI

InChI=1S/C2H6ClO3P/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6)
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InChI Key

UDPGUMQDCGORJQ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)P(=O)(O)O
Source PubChem
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Molecular Formula

C2H6ClO3P
Source PubChem
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DSSTOX Substance ID

DTXSID7024085
Record name 2-Cloroethylphosphonic acid
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Molecular Weight

144.49 g/mol
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Physical Description

Very hygroscopic solid; [Merck Index] Light beige powder; [MSDSonline]
Record name Ethephon
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Boiling Point

265 °C (decomposes)
Record name ETHEPHON
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Solubility

Freely soluble in ethylene glycol, propylene glycol; practically insoluble in petroleum ether, VERY SLIGHTLY SOL IN AROMATIC SOLVENTS; VERY SOL IN ALCOHOL, Soluble in short-chain alcohols; sparingly soluble in nonpolar organic solvents; insoluble in kerosene and diesel oil., Readily soluble in methanol, ethanol, isopropanol, acetone, diethyl ether and other polar organic solvents. Sparingly soluble in non-polar organic solvents such as benzene and toluene. Insoluble in kerosene and diesel oil., For more Solubility (Complete) data for ETHEPHON (6 total), please visit the HSDB record page.
Record name ETHEPHON
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Density

1.2 g/cu cm
Record name ETHEPHON
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Vapor Pressure

0.0000001 [mmHg], < 7.5X10-8 mm Hg at 20 °C
Record name Ethephon
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Record name ETHEPHON
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Color/Form

Needles from benzene, White waxy solid, White crystalline powder

CAS No.

16672-87-0
Record name Ethephon
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Record name Ethephon [ANSI]
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Record name 2-Cloroethylphosphonic acid
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Record name ETHEPHON
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Melting Point

74-75 °C
Record name ETHEPHON
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Mechanisms of Ethephon Action in Plant Systems

Ethephon Metabolism and Ethylene (B1197577) Evolution in Plant Tissues

This compound, a synthetic plant growth regulator, is readily absorbed by plant tissues through leaves, stems, and roots. pnas.org Once inside the plant, it is metabolized, leading to the release of ethylene, a natural plant hormone that influences a wide array of physiological processes. pnas.orgwikipedia.org The primary mechanism of action involves the chemical decomposition of this compound within the plant's cells. nih.gov

Upon absorption and translocation within the plant, this compound is subjected to hydrolysis. This chemical breakdown occurs within the plant's cellular environment, which typically has a slightly alkaline pH. nih.gov The hydrolysis of this compound, or (2-chloroethyl)phosphonic acid, yields three main products: ethylene gas (C₂H₄), phosphate, and chloride ions. nih.govcuni.cz A major non-volatile degradate is 2-hydroxyethyl phosphonic acid, commonly known as HEPA. nih.govnih.gov This conversion process enables the internal generation of ethylene, allowing for a gradual and uniform initiation of ethylene-dependent physiological responses. nih.gov The primary metabolic pathway in plants and soil involves the degradation of this compound into ethylene and HEPA. nih.govnih.gov

The rate at which this compound degrades to release ethylene is not solely dependent on the plant's internal chemistry but is also significantly influenced by external environmental conditions. Factors such as temperature and the pH of the carrier water used for its application play crucial roles in its stability and efficacy. cuni.cz

Temperature has a direct relationship with the rate of this compound degradation. Higher temperatures accelerate the breakdown of the compound and the subsequent release of ethylene. Studies on the environmental fate of this compound in soil have demonstrated that its degradation is more rapid at higher temperatures. For instance, the half-life (DT50) of this compound in a clay loam soil was found to be significantly shorter at 20°C compared to 10°C, indicating a faster rate of decomposition as temperature increases.

Soil TypeTemperatureDegradation Half-Life (DT50)
Clay Loam10 °C51.4 days
Clay Loam20 °C22.2 days
Various20 °C2.7 to 37.6 days

This table presents data on the degradation of this compound in soil, which illustrates the principle of temperature-dependent hydrolysis applicable to its action in plants.

The pH of the solution in which this compound is mixed is a critical factor determining its stability and the timing of ethylene release. This compound is most stable in acidic conditions. Commercial formulations of this compound are typically acidic, with a pH range of 1 to 2. cuni.cz The compound does not readily hydrolyze in sterile, acidic water at a pH of 5. nih.gov However, as the pH increases and becomes neutral or alkaline (pH > 5), this compound decomposition accelerates significantly. cuni.cz This is because the chemical hydrolysis that releases ethylene is promoted in less acidic environments. nih.govcuni.cz Therefore, mixing this compound in alkaline water can cause premature degradation, leading to the loss of ethylene gas before it can be absorbed by the plant, thereby reducing its efficacy.

pH ConditionStability of this compoundEthylene Release
Acidic (pH < 5)HighSlow / Inhibited
Neutral to Alkaline (pH > 5)LowRapid

Influence of Environmental Factors on this compound Degradation and Ethylene Release

Ethylene Perception and Signal Transduction Pathways

Once ethylene is released from this compound within the plant tissues, it must be perceived by the plant cells to initiate a physiological response. This perception occurs through a specific signal transduction pathway that begins with the binding of ethylene to dedicated receptors. nih.govyoutube.com

The perception of ethylene gas occurs at the membrane of the endoplasmic reticulum (ER), where a family of ethylene receptors is located. nih.govcuni.cznih.gov In the model plant Arabidopsis thaliana, this family consists of five receptor isoforms: ETR1 (Ethylene Response 1), ERS1 (Ethylene Response Sensor 1), ETR2, EIN4 (Ethylene Insensitive 4), and ERS2. nih.govnih.govyoutube.com

These receptors function as negative regulators of the ethylene signaling pathway. pnas.orgresearchgate.net In the absence of ethylene, the receptors are in an active state, signaling to downstream components like the CTR1 (Constitutive Triple Response 1) protein kinase to actively suppress ethylene responses. wikipedia.orgnih.gov The receptors exist as dimers, and their function requires a copper cofactor, which is essential for ethylene binding. pnas.orgresearchgate.net

When ethylene is present, it binds to its receptors. youtube.com This binding event acts as an inverse agonist, inactivating the receptor. nih.govresearchgate.net The inactivation of the receptor-CTR1 module alleviates the suppression of the pathway. nih.gov This "off" state of the receptor allows downstream positive regulators, such as EIN2, to become active, thereby initiating a transcriptional cascade in the nucleus that leads to the various ethylene-mediated responses in the plant. nih.govnih.gov

Downstream Signaling Cascades in Response to this compound-Derived Ethylene

This compound, upon its degradation within plant tissues, releases ethylene, a gaseous phytohormone that initiates a well-defined signaling cascade, profoundly influencing plant growth and development. y-h.cc The perception of ethylene gas by receptors located in the endoplasmic reticulum membrane triggers this cascade. youtube.com In the absence of ethylene, these receptors activate a protein kinase, CTR1 (CONSTITUTIVE TRIPLE RESPONSE 1), which in turn represses a key downstream component, EIN2 (ETHYLENE INSENSITIVE 2). nih.gov

The binding of ethylene to its receptors inactivates the receptors, leading to the deactivation of CTR1. nih.gov This relieves the repression on EIN2, a central positive regulator of the ethylene signaling pathway. mdpi.comnih.gov The C-terminal portion of the activated EIN2 protein is then cleaved and translocates to the nucleus. mdpi.com Within the nucleus, it acts to stabilize the EIN3 (ETHYLENE INSENSITIVE 3) and EIL (EIN3-like) transcription factors, protecting them from degradation by F-box proteins EBF1 and EBF2. nih.govmdpi.com

These stabilized transcription factors, EIN3 and EILs, then bind to the promoter regions of ethylene response factor (ERF) genes, activating their transcription. mdpi.com The ERF family of transcription factors represents a major downstream branch of the ethylene signaling pathway, and they, in turn, regulate the expression of a wide array of genes responsible for the various physiological and developmental responses to ethylene. nih.govmdpi.com This can include processes such as fruit ripening, senescence, and responses to biotic and abiotic stress. y-h.ccnih.gov Studies have shown that low concentrations of ethylene can facilitate the activation of defense signaling, while higher concentrations may inhibit it. mdpi.com

Table 1: Key Components in the this compound-Derived Ethylene Signaling Cascade

ComponentLocationFunction in the Presence of Ethylene
Ethylene Receptors (e.g., ETR1)Endoplasmic ReticulumInactivated by ethylene binding.
CTR1 (Constitutive Triple Response 1)Endoplasmic ReticulumInactivated, relieving repression of EIN2.
EIN2 (Ethylene Insensitive 2)Endoplasmic Reticulum/NucleusActivated; C-terminal portion moves to the nucleus.
EIN3/EILs (Ethylene Insensitive 3/EIN3-like)NucleusStabilized, activating transcription of ERF genes.
ERFs (Ethylene Response Factors)NucleusRegulate a wide range of ethylene-responsive genes.

Interaction with Other Phytohormones

The physiological effects of this compound-derived ethylene are not solely a result of its independent signaling pathway but are also intricately modulated through extensive crosstalk with other phytohormones. This complex network of interactions can be synergistic or antagonistic, leading to a fine-tuned regulation of plant growth, development, and stress responses. nih.govncert.nic.in

Auxin Transport and Signaling

The interaction between ethylene and auxin is a cornerstone of plant developmental regulation, particularly in processes such as root growth. researchgate.netresearchgate.net Ethylene has been shown to modulate auxin biosynthesis, transport, and signaling. researchgate.net For instance, in the regulation of primary root growth, ethylene can influence local auxin concentrations. researchgate.net

Ethylene positively regulates the activity of PIN-FORMED (PIN) proteins, which are crucial for auxin transport, leading to a redistribution of auxin. researchgate.net This modulation of auxin transport is critical for processes like lateral root initiation. researchgate.net The AUX1 protein, an auxin influx carrier, is also implicated in ethylene-mediated root responses. nih.gov The interaction can be complex, with evidence suggesting both synergistic and antagonistic effects depending on the specific developmental context. For example, while they act synergistically in governing primary root and root hair growth, they can be antagonistic in the formation of lateral roots. researchgate.net

Table 2: Research Findings on this compound-Ethylene and Auxin Interaction

Research FocusOrganismKey Findings
Primary Root GrowthArabidopsis thalianaEthylene regulates auxin biosynthesis, transport, and signaling to inhibit primary root growth. researchgate.net
Lateral Root FormationArabidopsis thalianaEthylene modulates auxin transport and distribution, which is critical for initiating lateral root primordia. researchgate.net
Internode ElongationMaize (Zea mays L.)This compound-boosted ethylene down-regulated the transcript levels of auxin transporter genes like ZmPIN1a and ZmPIN4. nih.gov
Gibberellin Biosynthesis and Signaling

This compound-induced ethylene also significantly interacts with the gibberellin (GA) pathway. Gibberellins are primarily known for their role in promoting cell elongation and expansion. nih.govufl.edu Research in maize has demonstrated that this compound application, which increases ethylene evolution, can lead to a decrease in the accumulation of gibberellins. nih.gov

This effect is achieved through the transcriptional regulation of genes involved in GA biosynthesis and catabolism. Specifically, this compound treatment was found to up-regulate the expression of ZmGA2ox3 and ZmGA2ox10, genes encoding GA-inactivating enzymes, while down-regulating ZmGA3ox1, a gene involved in the synthesis of active GAs. nih.gov This ethylene-mediated reduction in active gibberellin levels contributes to the observed decrease in internode elongation in this compound-treated maize plants. nih.gov This antagonistic interaction highlights how ethylene can restrain growth by modulating the levels of growth-promoting hormones like gibberellins. nih.gov

Abscisic Acid (ABA) Biosynthesis and Stress Responses

A significant interaction exists between ethylene and abscisic acid (ABA), a phytohormone critically involved in regulating stress responses and processes like seed dormancy. nih.govresearchgate.net this compound-induced ethylene has been shown to enhance the endogenous levels of ABA. mdpi.comresearchgate.net This interplay is crucial for mediating plant responses to various environmental stresses. nih.gov

The interaction between ethylene and ABA can be either synergistic or antagonistic depending on the plant species and the specific physiological process. nih.gov For example, in oilseed rape, this compound application not only increased ethylene concentration but also led to a remarkable 7.4-fold increase in ABA content. mdpi.com This enhanced ABA level was associated with the upregulation of ABA synthesis and signaling-related genes. mdpi.com This suggests a cooperative role for ethylene and ABA in processes like senescence and nutrient remobilization. nih.gov In the context of stress tolerance, ethylene can induce the accumulation of ABA, which in turn activates various anti-stress pathways. researchgate.net

Cytokinin and Jasmonic Acid Interactions

Ethylene signaling pathways also exhibit significant crosstalk with cytokinins and jasmonic acid (JA), hormones involved in cell division and defense responses, respectively. nih.govmdpi.com The interaction between ethylene and cytokinin has been studied in the context of plant immunity and development. nih.govnih.gov For instance, in wheat, susceptibility to certain pathogens was linked to an ethylene-mediated decrease in active cytokinin content. nih.gov Conversely, exogenous application of cytokinin could enhance resistance by inhibiting the ethylene signaling pathway. nih.gov

In pumpkin, this compound treatment was found to modulate the levels of both jasmonic acid and cytokinin, which may contribute to its effects on flower sex determination. nih.gov Specifically, this compound treatment decreased the levels of JA and JA-isoleucine. nih.gov In oilseed rape, while this compound-induced ethylene significantly increased ABA levels, it concurrently led to a 70.3% decrease in jasmonic acid content, indicating an antagonistic relationship in this context. mdpi.com These interactions underscore the complexity of hormonal networks in regulating plant responses to both developmental cues and external stimuli. nih.gov

Physiological and Developmental Responses Mediated by Ethephon

Regulation of Plant Growth and Morphology

Stem Elongation Inhibition and Growth Retardation

One of the most prominent effects of ethephon is the inhibition of stem elongation, leading to a more compact plant structure. This growth retardation is a direct consequence of the ethylene (B1197577) released from this compound, which interferes with the normal processes of cell division and elongation in stem tissues.

In various studies, the application of this compound has been shown to effectively reduce plant height across a range of species. For instance, in Brassica napus, foliar spraying with this compound resulted in a significant reduction in stem elongation. nih.gov Similarly, in turfgrass, this compound is utilized to control excessive vertical growth by reducing internode elongation. sentonpharm.com Research on several herbaceous perennials, including Achillea, Echinacea, Leucanthemum, Monarda, and Physostegia, demonstrated that this compound application significantly reduced plant height. researchgate.net The mechanism behind this inhibition often involves a reduction in the number of cells per internode rather than a decrease in cell length. oup.comoup.com This effect is valuable in agricultural and horticultural practices for producing sturdier, more compact plants that are less prone to lodging. mdpi.comgrowertalks.com

Table 1: Effect of this compound on Plant Height in Herbaceous Perennials

Species This compound Concentration (mg L⁻¹) Height Reduction (%)
Achillea 1000 23
Echinacea 1000 42
Leucanthemum 1000 46
Monarda 1000 40
Physostegia 1000 46

Data sourced from a study on the effects of this compound on herbaceous perennials. researchgate.net

Modulation of Root Development

The influence of this compound on root development is complex and can vary depending on the plant species and application method. Ethylene, the active compound released by this compound, is a known regulator of root growth and architecture.

Table 2: Impact of this compound on Tomato Transplant Root Growth

Parameter Control This compound-Treated
Stem Roots per Plant 17.9 40.2
Root Length (cm) 5.2 9.4
Length of Stem with Roots (cm) 7.7 11.0

Data based on a study of this compound's effect on tomato transplants. researchgate.net

Branching and Tillering Enhancement

This compound is frequently used to promote lateral branching and tillering in various plant species, leading to a bushier and more compact growth habit. By releasing ethylene, this compound can overcome apical dominance, a phenomenon where the central stem grows more strongly than the lateral stems.

Application of this compound has been shown to increase the number of lateral branches in ornamental peppers. ashs.org In petunias, this compound treatment results in increased branching and reduced internode elongation. msu.edu For plants that require a fuller canopy, such as ornamental shrubs and trees, this compound can stimulate the development of lateral shoots. sentonpharm.com Similarly, in early rice, this compound application can promote early and increased tillering. plant-growth-regulator.com This enhancement of branching contributes to a more desirable plant architecture for both aesthetic and yield-related purposes.

Table 3: Influence of this compound on Inflorescence and Shoot Count in Herbaceous Perennials

Species Change in Inflorescence/Shoot Count (%)
Achillea +36
Coreopsis +52
Phlox +25
Echinacea -33
Leucanthemum -21
Monarda -62
Physostegia -24

Data from research on the effects of this compound on various herbaceous perennials. researchgate.net

Leaf Morphology and Senescence Induction

This compound application can induce significant changes in leaf morphology and accelerate the process of leaf senescence. The ethylene released from this compound is a key hormone in regulating the aging and eventual death of plant tissues.

Visually, this compound-induced senescence is often characterized by leaf yellowing, which is a result of chlorophyll (B73375) degradation. nih.govresearchgate.net Studies on Brassica napus have shown that this compound treatment leads to a decrease in total chlorophyll content and an increase in the expression of senescence-associated genes. nih.govnih.gov This accelerated senescence can also lead to leaf abscission (shedding). nih.gov Furthermore, this compound can affect leaf growth, often resulting in smaller leaves due to a reduction in the number of cells per leaf. oup.com

Control of Reproductive Development

This compound plays a crucial role in managing the reproductive phases of various plants, from flower induction to fruit ripening.

Flower Induction and Promotion

This compound is widely utilized in agriculture and horticulture to induce and synchronize flowering, particularly in species where natural flowering can be irregular. pomais.com The ethylene released by this compound can trigger the transition from vegetative to reproductive growth.

In pineapples, this compound is a key chemical for flower induction, ensuring a uniform harvest. pomais.comsquarespace.com It is also used to initiate flowering in mangoes. ncert.nic.in In some ornamental plants like bromeliads (Aechmea, Guzmania, and Vriesea), applying this compound to the plant's central cup can induce flowering. ufl.edu Furthermore, this compound can promote the development of female flowers in cucurbits like cucumbers, thereby increasing the potential yield. ncert.nic.in However, the effect of this compound on flowering can be species-dependent, and in some cases, it may delay or inhibit flowering. nih.govashs.org For instance, in a study on herbaceous perennials, this compound application increased the number of inflorescences in Achillea, Coreopsis, and Phlox, but decreased it in Echinacea, Leucanthemum, Monarda, and Physostegia. researchgate.net

Sex Expression Modification in Dioecious and Monoecious Plants

This compound, an ethylene-releasing compound, plays a significant role in modifying the sex expression of various plant species, particularly in the commercially important Cucurbitaceae family. chemijournal.com The sex ratio of male to female flowers is a critical determinant of yield in many crops. chemijournal.com This ratio is influenced by endogenous hormone levels, and the exogenous application of this compound at critical developmental stages, such as the two- to four-leaf stage, can alter this balance. chemijournal.comoaji.net In monoecious plants, which bear both male and female flowers, this compound is widely utilized to increase the production of female flowers, thereby enhancing fruit yield. chemijournal.comncert.nic.in The underlying principle of this modification lies in altering the sequence of flowering and the male-to-female flower ratio by influencing the hormonal balance at the site of floral development. chemijournal.com

Feminization and Masculinization Effects

Conversely, in some species and specific sex expression types, this compound can have a masculinizing effect or induce abnormal flower development. In andromonoecious watermelon cultivars, which naturally produce male and bisexual flowers, this compound treatment delayed the appearance of the first bisexual flower. researchgate.netresearchgate.net In monoecious watermelon, this compound delayed the transition to female flowering from node 5 to nodes 12-14, increasing the initial number of male flowers and reducing the total number of female flowers per plant. researchgate.net In gynoecious (all-female) watermelon and hermaphroditic plants, this compound treatment led to the formation of bisexual or abnormal flowers. researchgate.net In dioecious species like hemp (Cannabis sativa), this compound treatment on male (XY) plants can promote the development of female flowers. biorxiv.org

Table 1: Effects of this compound on Sex Expression in Various Plant Species

Plant SpeciesSex TypeObserved Effect of this compoundReference
Pumpkin (Cucurbita moschata)MonoeciousIncreased number of female flowers; earlier appearance of first female flower. nih.gov
Cucumber (Cucumis sativus)MonoeciousIncreased female flowers, delayed male flowering, advanced female flowering. oaji.net
Zucchini Squash (Cucurbita pepo)MonoeciousIncreased female flowers and decreased male flowers with increasing concentration. scielo.org.mx
Watermelon (Citrullus lanatus)MonoeciousDelayed female flowering, increased initial male flowers, reduced total female flowers. researchgate.net
Watermelon (Citrullus lanatus)AndromonoeciousDelayed occurrence of the first bisexual flower. researchgate.net
Hemp (Cannabis sativa)Dioecious (XY Male)Promotes female flower development (feminization). biorxiv.org
Molecular Regulation of Floral Sex Differentiation

The modification of sex expression by this compound is rooted in its influence on complex molecular and hormonal pathways. nih.gov Ethylene, released from this compound, is a key regulator of floral sex differentiation in many plants. researchgate.netnih.gov Transcriptome analysis in pumpkin following this compound treatment revealed a significant upregulation of genes associated with ethylene biosynthesis and signaling. nih.gov Specifically, genes encoding 1-aminocyclopropane-1-carboxylate oxidase (ACO), the enzyme for the final step in ethylene production, were significantly upregulated. nih.gov

This ethylene signal appears to trigger a cascade involving other plant hormones. nih.gov The analysis identified that this compound treatment also affects auxin, jasmonic acid, and cytokinin (CK) signaling pathways, which collectively contribute to promoting femaleness. nih.gov In Ficus carica, this compound was shown to upregulate ACO and auxin response factor (ARF) genes while downregulating most of the ethylene response factor (ERF) genes. nih.gov In cannabis, ethylene is a central regulator of sexual plasticity. biorxiv.org Hormonally induced sex change involves the differential expression of numerous ethylene-related genes (ERGs), including CsACS1, CsACO5, and CsERF1, which exhibit sex-specific and time-dependent expression patterns. biorxiv.org This suggests a two-phase model of plasticity involving initial transcriptional reprogramming followed by the stabilization of the new floral identity. biorxiv.org DNA methylation, an epigenetic mechanism, is also implicated in the regulation of sex development, and the application of demethylating agents can induce sex conversion, highlighting the complexity of the regulatory network that this compound influences. nih.gov

Flower and Fruit Thinning

This compound is widely used as a chemical thinning agent in horticulture to manage crop load, which is crucial for improving fruit size and quality, preventing limb breakage, and promoting return bloom in the subsequent year. researchgate.netishs.orgagr.hr It functions by accelerating the abscission of flowers and young fruitlets. ncert.nic.in The application of this compound can significantly reduce fruit set and the final number of fruits per tree. researchgate.netishs.org

In 'Summerred' apples, this compound application during bloom or at the 10 mm fruitlet stage significantly decreased fruit numbers per tree as its concentration increased. researchgate.net Similarly, in the 'Jubileum' European plum, all this compound treatments reduced fruit set significantly, with the effect being concentration-dependent. ishs.org While effective for thinning, higher concentrations can lead to overthinning, which significantly reduces total yield. researchgate.netishs.org In 'Hass' avocados, this compound consistently reduced initial fruit set by at least 40% when applied during the flowering period. avocadosource.com The thinning effect of this compound is also influenced by environmental factors; in avocados, its effect was observed to be about twice as strong at temperatures above 20°C compared to below 20°C. avocadosource.com Fall applications of this compound on peaches have also shown potential for reducing crop load the following season by affecting floral pistil viability during differentiation. ncsu.edu

Table 2: Research Findings on this compound as a Thinning Agent

Fruit CropCultivarKey FindingReference
Apple (Malus ×domestica)'Summerred'Fruit numbers per tree decreased significantly with increasing this compound concentrations; highest concentrations resulted in overthinning. researchgate.net
European Plum (Prunus domestica)'Jubileum'All thinning treatments significantly reduced fruit set; the effect decreased with increasing this compound concentration. ishs.org
Apple (Malus ×domestica)'Summerred'Tank mix spraying of BA + NAA reduced fruit number adequately and enhanced fruit growth, while this compound alone did not enhance mean fruit weight. agr.hr
Avocado (Persea americana)'Hass'Consistently reduced initial fruit set by at least 40%; thinning effect is temperature-dependent. avocadosource.com
Peach (Prunus persica)'Flavorcrest' & 'O'Henry'Fall application significantly reduced total fruit per tree (~30-40%) in the following season. ncsu.edu

Fruit Ripening and Maturation Acceleration

This compound is highly effective in accelerating the ripening of climacteric fruits. ncert.nic.in As an ethylene-releasing agent, it is absorbed by the plant and slowly releases ethylene gas, which initiates and coordinates the complex processes of ripening. ncert.nic.inumd.edu This process is characterized by a sharp increase in respiration, known as the respiratory climacteric, which is triggered by ethylene. ncert.nic.in The application of this compound is a common commercial practice to ensure uniform ripening and color development in fruits such as tomatoes, apples, mangoes, and bananas. ncert.nic.innih.govresearchgate.net

The ethylene released from this compound regulates the expression of genes responsible for the various biochemical and physiological changes associated with ripening. academicjournals.org These changes include the conversion of starches to sugars, softening of the fruit flesh due to the enzymatic degradation of cell wall components, and the development of characteristic color, flavor, and aroma. umd.edunih.gov In blueberry, a fruit with atypical climacteric ripening, this compound application accelerates ripening by increasing the proportion of ripe, blue fruit. nih.gov Transcriptome analysis revealed that ethylene initiates this process by downregulating photosynthesis-related genes. nih.gov Furthermore, ethylene modulates the metabolism and signaling of other key phytohormones, notably increasing abscisic acid (ABA) and decreasing jasmonic acid (JA) concentrations, indicating a complex hormonal interplay coordinated by ethylene during ripening. nih.gov In pears, exogenous application of this compound was necessary to induce normal ripening in fruits that otherwise would not ripen properly after harvest. academicjournals.org

Abscission Processes in Organs

Abscission is the natural, developmentally controlled process by which plants shed organs such as leaves, flowers, or fruits. nih.gov This process occurs at a specialized layer of cells known as the abscission zone (AZ). frontiersin.org Ethylene is a primary hormonal regulator that promotes senescence and abscission. ncert.nic.inresearchgate.net this compound, by releasing ethylene, is used to accelerate these processes. ncert.nic.in The ethylene signal is perceived by receptors in the AZ, triggering a signaling cascade that leads to the synthesis and secretion of cell wall-degrading enzymes like cellulases and pectinases. frontiersin.orgresearchgate.net These enzymes break down the middle lamella between cells in the separation layer, leading to organ detachment. frontiersin.orgnih.gov The sensitivity of the abscission zone to ethylene is modulated by its interaction with auxin; a decrease in auxin flow from the organ to the stem renders the AZ more sensitive to ethylene, thus promoting abscission. researchgate.netnih.govresearchgate.net

Leaf Abscission

This compound, an ethylene-releasing compound, plays a significant role in inducing leaf abscission, the process by which plants shed their leaves. The application of this compound initiates a cascade of physiological events that lead to the formation of an abscission zone and subsequent leaf drop. In citrus trees, this compound treatment has been shown to accelerate leaf shedding. researchgate.net Similarly, in peach trees, this compound application leads to a marked increase in leaf abscission, which is correlated with an increase in ethylene evolution from the leaves. semanticscholar.org The degree of leaf abscission is often dependent on the concentration of this compound applied; as the concentration increases, so does the rate of ethylene evolution and leaf drop. semanticscholar.org

Research on cotton seedlings has demonstrated that this compound can induce leaf abscission, and the sensitivity to this effect can be age-dependent. researchgate.net Morphological changes observed in plants treated with this compound include the abscission of lower leaves. mdpi.com The underlying mechanism involves ethylene promoting senescence and abscission of plant organs, particularly leaves and flowers. ncert.nic.in This process is associated with complex hormonal interactions and changes in gene expression within the abscission zone. nih.gov

Molecular and Physiological Events in Abscission Zone Formation

The formation of the abscission zone (AZ) at the base of the petiole is a critical step in leaf shedding, and this compound application significantly influences the molecular and physiological events within this zone. A primary effect of this compound-released ethylene is the alteration of auxin dynamics. A reduction in polar auxin transport through the pedicel is an early event in the this compound-induced abscission process. frontiersin.orgnih.gov This disruption of the auxin gradient makes the AZ cells more sensitive to ethylene. nih.gov

At the molecular level, this compound treatment leads to the upregulation of genes involved in ethylene signaling and cell wall modification. In mango, for instance, the expression of ethylene receptor genes MiETR1 and MiERS1 is significantly increased in the pedicel and pericarp following this compound application. frontiersin.orgnih.gov Furthermore, this compound induces the expression of INFLORESCENCE DEFICIENT IN ABSCISSION (IDA)-like genes, MiIDA1 and MiIDA2, in the fruitlet AZ, which are believed to play a role in regulating organ abscission. nih.govnih.gov

The ethylene signal transduction pathway is activated, leading to the synthesis of cell wall degrading enzymes like cellulase (B1617823) and polygalacturonase. nih.govresearchgate.net Transcriptomic analysis of olive AZs after this compound treatment revealed the induction of genes encoding for these enzymes, with a notable upregulation of cellulase genes specifically in the leaf abscission zone (LAZ). researchgate.net This enzymatic activity breaks down the middle lamella between cells in the AZ, leading to cell separation and ultimately, the detachment of the leaf. Additionally, this compound treatment can induce oxidative stress specifically in the LAZ, a process that appears to be a crucial component of leaf abscission. researchgate.net

Seed and Dormancy Regulation

Seed Germination

This compound is widely recognized for its ability to break seed dormancy and promote germination in a variety of plant species. ncert.nic.innih.gov It is particularly effective in overcoming primary and secondary dormancy. nih.gov The ethylene released from this compound application initiates physiological processes that lead to the successful germination of seeds that would otherwise remain dormant.

In agricultural and horticultural practices, this compound has been shown to be a valuable tool for improving germination rates. For example, in peanut (Arachis hypogaea), this compound treatment is an effective method for breaking seed dormancy and promoting germination, with studies showing significantly higher germination percentages compared to untreated seeds. davidpublisher.comresearchgate.net Research on Echinacea angustifolia and E. pallida has demonstrated that this compound enhances seed germination, particularly in darkness, and also shortens the time required for germination. nih.gov Similarly, in the Brazilian cactus Melocactus zehntneri, this compound has a major effect in releasing dormant seeds, achieving a germination rate of up to 98% under in vitro conditions. nih.gov The effectiveness of this compound can be influenced by the concentration used and the duration of seed soaking.

Effect of this compound on Peanut Seed Germination

VarietyTreatmentNormal Seedlings (%) at Fresh HarvestNormal Seedlings (%) after 28 days storage
KK 84-7This compound (0.96%)86>90
KK 84-7Preheat75>90
KK 84-7Untreated642
KK 6This compound (0.96%)8490
KK 6Preheat6683
KK 6Untreated5687

Data compiled from research on the effect of this compound on releasing seed dormancy in two peanut varieties compared to the standard preheat method and untreated controls. davidpublisher.com

Bud Dormancy and Bloom Delay

Fall applications of this compound have been extensively studied as a method to regulate bud dormancy and delay bloom in temperate fruit trees, which can be a crucial strategy to avoid spring frost damage. vt.edunih.govfrontiersin.org The ethylene released from this compound suppresses growth processes, promoting the formation of abscisic acid and extending the dormant period. medcraveonline.com

In several stone fruit species, including peach (Prunus persica) and prune (Prunus domestica), fall-applied this compound has been shown to effectively delay flowering in the subsequent spring. nih.govishs.orgashs.orgucdavis.edu The extent of bloom delay is dependent on both the concentration of this compound and the timing of its application, with earlier applications at higher concentrations generally being more effective. nih.govucdavis.edu For instance, in 'Italian' prune, this compound applied at the 10% leaf-drop stage resulted in a more significant bloom delay compared to applications at 50% leaf drop. ucdavis.edu Research on litchi has also shown that this compound application can maintain bud dormancy and delay bud break. issuu.com While effective in delaying bloom, it is important to note that this compound applications can sometimes have detrimental effects on tree health, such as gummosis and reduced fruit set, if not applied under optimal conditions. ucdavis.eduvt.edunih.gov

This compound-Induced Bloom Delay in 'Italian' Prune

This compound ConcentrationApplication TimingBloom Delay (days)
250 mg/L10% Leaf Drop13
500 mg/L10% Leaf Drop16
250 mg/L50% Leaf Drop5
500 mg/L50% Leaf Drop7

Effect of this compound concentration and application timing on the delay of bloom in 'Italian' prune trees. ucdavis.edu

Chilling and Heat Requirements in Dormancy

This compound influences bud dormancy by altering the chilling and heat requirements necessary for bud break. Deciduous fruit trees require a period of cold temperatures (chilling requirement) to break endodormancy, followed by a period of warm temperatures (heat requirement) to promote flowering. nih.gov Fall applications of this compound have been found to increase both the chilling and heat requirements in peach trees. frontiersin.orgnih.govnih.gov

By increasing the chilling requirement, this compound effectively prolongs the endodormancy period. researchgate.net Studies have shown that this compound-treated flower buds require more chilling hours to break dormancy compared to untreated buds. nih.govnih.gov This is because this compound can reduce the effectiveness of chilling in breaking dormancy. frontiersin.org Following the satisfaction of the chilling requirement, this compound-treated buds also exhibit an increased heat requirement, meaning they need a greater accumulation of growing degree hours to reach full bloom. frontiersin.orgnih.govnih.gov This combined effect of increasing both chilling and heat requirements results in a delay in bud development and flowering, which is the primary mechanism behind this compound-induced bloom delay. researchgate.netfrontiersin.org This physiological response is associated with alterations in reactive oxygen species, antioxidants, and carbohydrate metabolism within the dormant buds. frontiersin.orgnih.gov

Ethephon in Stress Physiology and Plant Adaptation

Mitigation of Abiotic Stresses

Ethephon's ability to release ethylene (B1197577) allows it to mediate plant responses to several abiotic stressors, contributing to enhanced survival and productivity under adverse conditions.

This compound has been demonstrated to improve plant tolerance to cold and freezing temperatures in various species. In Zoysia japonica, this compound application promotes chlorophyll (B73375) content and improves plant growth under cold-stressed conditions, playing a positive role in maintaining chlorophyll levels mdpi.comresearchgate.netmdpi.com. Similarly, in Magnolia wufengensis, fall this compound application significantly increased freezing tolerance, accelerating cold acclimation and delaying bud-burst, which helps plants avoid spring cold spells researchgate.netfrontiersin.orgmdpi.com. This enhanced cold tolerance is often associated with increased dehydration and the accumulation of beneficial osmolytes like free proline researchgate.net.

The mechanism behind this compound's enhancement of cold tolerance involves the activation of ethylene response factor (ERF) genes mdpi.comfrontiersin.orgmdpi.com. These genes, in turn, trigger various cold-response pathways, including antioxidation, ice nucleation activity, and the production of osmotic proteins researchgate.netmdpi.com. For instance, overexpression of TERF2/LeERF2, an ethylene response factor, has been shown to enhance freezing tolerance in transgenic tobacco, tomato, and rice by inducing cold-regulated (COR) genes and reducing reactive oxygen species (ROS) nih.gov. This compound treatment has also been reported to reduce chilling injury in tomato seedlings tind.io.

However, the role of ethylene in cold stress can be species-specific, with some studies indicating a negative regulatory role in freezing tolerance for plants like Medicago truncatula and Arabidopsis, where this compound treatment led to hypersensitivity to freezing nih.gov.

Data on Freezing Tolerance in Magnolia wufengensis Shoots under this compound Treatment researchgate.netmdpi.com:

Treatment (this compound mg·L⁻¹)LT50 (°C) in JanuaryCold Acclimation Rate (°C per month)
0 (Control)-17.42.7
700 (T1)-20.93.0
1000 (T2)-23.93.4
1500 (T3)-19.52.9

This compound significantly contributes to plant tolerance against salinity stress by orchestrating a range of physiological and biochemical adjustments nih.govresearchgate.netnih.govfrontiersin.orgmdpi.compreprints.orgunibas.it. A primary mechanism involves the enhancement of proline and antioxidant metabolism nih.govresearchgate.netfrontiersin.orgpreprints.orgunibas.itmdpi.com. For example, in mustard plants under salinity stress, this compound application, especially when combined with nitrogen and sulfur, markedly increased proline content and the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), ascorbate (B8700270) peroxidase (APX), and glutathione (B108866) reductase (GR) nih.govmdpi.com. This leads to a reduction in oxidative stress, evidenced by lower levels of hydrogen peroxide (H₂O₂) and thiobarbituric acid reactive substances (TBARS) nih.govmdpi.com.

However, similar to cold stress, ethylene's role in salinity tolerance can vary, with some reports indicating that increased ethylene production can lead to salinity hypersensitivity in rice nih.gov.

Table of Antioxidant Enzyme Activity in Salt-Stressed Mustard Plants with this compound and Sulfur (Relative Increase compared to control) mdpi.com:

Enzyme ActivityThis compound AloneSulfur AloneThis compound + Sulfur
APX73.7%99.1%~2.5-fold
GR52.4%67.1%~2-fold
DHAR49.8%63.1%~2-fold
MDHAR101.7%121.7%~3-fold

This compound has proven effective in improving drought tolerance in various plant species, including wheat, Kentucky bluegrass, maize, and peach researchgate.netplos.orgfrontiersin.orgmdpi.comresearchgate.netnih.govusda.gov. Its mechanisms involve enhancing osmotic adjustment, primarily through the accumulation of osmolytes like proline and soluble sugars researchgate.netfrontiersin.orgresearchgate.net.

Under drought conditions, this compound can increase root dimensions and dry matter production, which helps maintain leaf water content, thereby contributing to drought avoidance researchgate.net. It also regulates stomatal responses, leading to reduced transpiration rates and decreased water loss during drought stress researchgate.net. This compound application can elevate relative water content (RWC) and decrease malondialdehyde (MDA) content, a marker of oxidative stress, indicating improved membrane stability plos.orgresearchgate.netnih.gov.

Furthermore, this compound activates reactive oxygen species (ROS) scavenging systems and enhances the activity of antioxidant enzymes such as SOD, CAT, and APX researchgate.netplos.orgresearchgate.netnih.gov. Transcriptome analyses have shown that this compound influences genes associated with plant hormones, signal transduction pathways, plant defense, protein degradation and stabilization, transportation, osmosis, and photosynthesis under drought stress plos.orgnih.gov. It can also up-regulate defensin (B1577277) expression, contributing to drought tolerance plos.orgnih.gov. The impact of this compound on crop yield under drought can vary, with studies on corn showing that it can decrease yields at low plant densities but enhance them at high plant densities when drought occurs usda.gov.

Reactive Oxygen Species (ROS) Scavenging Systems

Interestingly, this compound can also influence the balance of ROS by increasing the activity of ROS-generating enzymes like NADPH-oxidase, while simultaneously enhancing scavenging mechanisms, suggesting a complex regulatory role where ROS themselves can act as signaling molecules, particularly H₂O₂, in processes like dormancy release in peach frontiersin.org.

Impact on Photosynthesis and Chlorophyll Metabolism

However, the effect of this compound on photosynthesis can be species-dependent. While it generally enhances photosynthesis in mustard and rice, studies on cotton, soybean, and tomato have reported that this compound or ethylene can detrimentally affect photosynthesis and carbon accumulation, potentially leading to premature senescence and reduced yield oup.comscirp.org. This highlights the complex and sometimes contrasting roles of ethylene in different plant species and contexts.

Table of Chlorophyll Content in Sorghum Leaves under this compound Treatment cuestionesdefisioterapia.com:

This compound Concentration (mg L⁻¹)Chlorophyll Content (mg L⁻¹)
0 (Control)44.59
5Not specified in snippet
1048.04

Enhancement of Lodging Resistance

This compound is widely utilized as a plant growth regulator to enhance lodging resistance in various crops, thereby preventing yield losses caused by stem breakage or bending. Its primary function in this regard is to reduce plant height and leaf area index (LAI) usda.gov. By shortening the stature of the plant, this compound effectively reduces the leverage that wind and rain can exert on the crop, making it less susceptible to lodging.

Table of this compound's Impact on Corn Plant Height and LAI usda.gov:

ParameterMaximum Reduction with this compound
Plant HeightCurvilinear reduction
Leaf Area Index40%
Dry Matter Yield27%

Molecular and Genomic Research on Ethephon Responses

Transcriptomic and Proteomic Profiling of Ethephon-Treated Plants

The application of this compound instigates significant alterations in the molecular landscape of plant cells, profoundly affecting both the transcriptome (the complete set of RNA transcripts) and the proteome (the entire complement of proteins). These changes are foundational to the physiological outcomes observed after treatment.

In pineapple, comparative analyses of the induction-easy 'Comte de Paris' (CP) and induction-hard 'Smooth Cayenne' (SC) cultivars revealed that this compound treatment leads to substantial responses at both the transcriptomic and proteomic levels. nih.gov Specifically, genes and proteins involved in ethylene (B1197577) signal transduction and carbohydrate metabolism showed a more pronounced response in the CP cultivar. nih.gov Similarly, in maize, transcriptomic profiling of elongating internodes following this compound treatment identified hundreds of probe sets with significant changes in expression, indicating a major reprogramming of gene activity. nih.gov Proteomic studies in Brassica napus have shown that this compound-induced ethylene enhances protein degradation in source leaves, evidenced by a decrease in soluble protein content and an increase in protease activity. nih.govresearchgate.net This is accompanied by an upregulation of senescence-associated proteins. nih.govmdpi.com

Differential gene expression analysis is a powerful tool to pinpoint specific genes that are activated or repressed in response to this compound. In pumpkin, a transcriptome analysis identified 647 differentially expressed genes (DEGs) in the shoot apical meristem after this compound treatment, with 522 genes being upregulated and 125 downregulated. researchgate.netnih.gov These genes were primarily enriched in pathways related to plant hormone signal transduction. researchgate.netnih.gov

In maize internodes, this compound treatment resulted in the differential expression of 326 probe sets within 24 hours, with 190 being upregulated and 136 downregulated. mdpi.com Key among these were genes associated with auxin transport and gibberellin biosynthesis, providing a molecular link to the observed reduction in internode elongation. nih.gov Research in Zoysia japonica under cold stress found that this compound pretreatment altered the expression of genes involved in chlorophyll (B73375) metabolism, including those for chlorophyll synthesis and degradation, thereby enhancing cold tolerance. maxapress.com In tomato, this compound treatment influences the expression of fruit ripening genes. researchgate.net Furthermore, studies in mango have shown that this compound induces the expression of genes encoding cell wall-modifying proteins, such as polygalacturonase and expansin, which are critical for organ abscission. mdpi.com

Table 1: Examples of Differentially Expressed Genes in Response to this compound Treatment
Plant SpeciesTissueTreatment ContextKey Findings
Pumpkin (Cucurbita moschata)Shoot Apical MeristemPromotion of femaleness647 DEGs identified (522 up, 125 down); enriched in hormone signal transduction. researchgate.netnih.gov
Maize (Zea mays)Elongating InternodesInternode shortening326 DEGs after 24h; altered expression of auxin transport and gibberellin biosynthesis genes. nih.govmdpi.com
Zoysia japonica LeavesCold stressUpregulation of chlorophyll synthesis genes (ZjMgCH2, ZjMgCH3) and downregulation of degradation genes (ZjPAO, ZjRCCR, ZjSGR). maxapress.com
Mango (Mangifera indica)Fruitlet Abscission ZoneFruitlet abscissionUpregulation of genes for polygalacturonase (MiPG), pectin (B1162225) esterase (MiPE), pectate lyase (MiPL), and expansin (MiEXP). mdpi.com
Grapevine (Vitis vinifera)LeavesLeaf senescenceDownregulation of photosynthesis-related genes; upregulation of genes for autophagy, ubiquitination, and transmembrane transport. oup.com

Protein acetylation is a critical post-translational modification that regulates gene expression, primarily through the modification of histones. While research directly linking this compound to global protein acetylation profiles is emerging, studies on ethylene signaling provide significant insights. Since this compound's primary mode of action is the release of ethylene, the effects of ethylene on protein acetylation are directly relevant. nih.gov

Ethylene signaling has been shown to induce specific histone acetylation modifications in Arabidopsis. nih.govmaxapress.com The plant hormone triggers an increase in the acetylation of histone H3 at lysine (B10760008) residues 14 and 23 (H3K14Ac and H3K23Ac), with combinatorial effects also involving H3 at lysine 9 (H3K9Ac). nih.govmaxapress.com This process is integral to the transcriptional regulation of ethylene-responsive genes. nih.gov The mechanism involves the C-terminal portion of the ETHYLENE-INSENSITIVE2 (EIN2) protein, a central component in the ethylene signaling pathway. Upon ethylene perception, the EIN2 C-terminus is cleaved and translocates to the nucleus, where it interacts with EIN2 NUCLEAR-ASSOCIATED PROTEIN 1 (ENAP1) to promote histone acetylation, thereby making the chromatin more accessible for transcription. mdpi.com This regulation is also modulated by histone deacetylases (HDACs), such as HDA6, which can interact with key transcription factors like EIN3, linking ethylene signaling to other hormonal pathways like jasmonic acid.

Genetic Regulation of this compound Sensitivity and Response

The extent and nature of a plant's response to this compound are not uniform and are governed by its genetic makeup. This genetic regulation manifests as variations in sensitivity and response both between different species and among different genotypes within the same species.

Different plant cultivars can exhibit distinct molecular and physiological responses to this compound, a phenomenon rooted in their genetic differences. A clear example of this is seen in pineapple, where the cultivar 'Comte de Paris' (CP) is easily induced to flower by this compound, whereas 'Smooth Cayenne' (SC) is considered induction-hard. nih.gov Comparative transcriptomic and proteomic analyses revealed that these two cultivars have basic differences in the expression of ethylene signal transduction-related genes and proteins even before treatment. nih.gov Following this compound application, the expression of genes and proteins related to ethylene signaling and carbohydrate metabolism responded more strongly in the easy-to-induce CP cultivar. nih.gov This suggests that the inherent genetic framework for ethylene perception and response is a key determinant of this compound sensitivity.

Table 2: Genotype-Specific Molecular Responses to this compound in Pineapple
Molecular Response'Comte de Paris' (Induction-Easy)'Smooth Cayenne' (Induction-Hard)
Ethylene Signal Transduction Stronger response in gene and protein expression. nih.govWeaker response compared to CP. nih.gov
Carbohydrate Metabolism Stronger response in gene and protein expression. nih.govWeaker response compared to CP. nih.gov
Floral Meristem Identity Genes Greater changes in the expression of AG, TFL, and FT genes. nih.govLesser changes in floral meristem identity genes. nih.gov
Transcription Factors Fewer transcription factors responded. nih.govMore transcription factors responded. nih.gov

Research across various plant species has successfully identified specific genes that play pivotal roles in mediating the effects of this compound. These genes are often involved in hormone synthesis and signaling, cell wall modification, and senescence.

In pumpkin, the upregulation of 1-aminocyclopropane-1-carboxylate oxidase (ACO) genes, which catalyze the final step in ethylene biosynthesis, is a key response to this compound, contributing to the promotion of female flowers. researchgate.netnih.gov In mango, two INFLORESCENCE DEFICIENT IN ABSCISSION (IDA)-like genes, MiIDA1 and MiIDA2, were identified as being induced by this compound and are involved in regulating fruitlet abscission. mdpi.com Studies in Brassica napus have linked this compound-induced leaf senescence to the enhanced expression of the Senescence-Associated Gene 12 (SAG12). nih.govmdpi.com In Camellia oleifera, four key Ethylene-Insensitive3-like (CoEIL) genes have been identified as being activated by this compound to increase fruit drop. researchgate.net

Table 3: Key Genes Identified in this compound-Mediated Responses
Gene(s)Plant SpeciesBiological ProcessReference(s)
ACO PumpkinFemale flower promotion researchgate.netnih.gov
MiIDA1, MiIDA2 MangoFruitlet abscission mdpi.com
SAG12 Brassica napusLeaf senescence, protein degradation nih.govmdpi.com
CoEIL Camellia oleiferaFruit abscission researchgate.net
ZjPAO, ZjRCCR, ZjSGR Zoysia japonicaChlorophyll degradation maxapress.com
Auxin transport & Gibberellin biosynthesis genes MaizeInternode elongation nih.gov
CHI (Chalcone-flavonone isomerase) MaizeStress response, internode shortening

Integration of Omics Data for Systems-Level Understanding

To achieve a holistic view of how this compound impacts plant biology, it is essential to move beyond the analysis of a single molecular layer. The integration of multiple omics datasets—such as transcriptomics, proteomics, and metabolomics—provides a powerful, systems-level perspective on the complex regulatory networks that are perturbed by this compound treatment. This multi-omics integration allows researchers to connect changes in gene expression to corresponding changes in protein abundance and, ultimately, to shifts in metabolic pathways and physiological outcomes.

Several strategies are employed for integrating these diverse and large-scale datasets. These can range from simple correlation analyses that link transcript levels with protein or metabolite levels, to more sophisticated approaches using Bayesian methods or machine learning algorithms like graph neural networks. These advanced techniques can model the complex, non-linear relationships between different molecular layers, helping to identify key regulatory hubs and novel pathway interactions. For example, integrating transcriptomic data on this compound-induced changes in hormone signaling genes with proteomic data on protein degradation and metabolomic data on amino acid profiles can create a comprehensive model of nitrogen remobilization during leaf senescence. oup.com Visualization tools like Cytoscape and workflow management systems such as Galaxy are crucial for representing and analyzing these complex integrated networks, facilitating new biological discoveries. Such a systems-biology approach is critical for fully deciphering the intricate web of events triggered by this compound and for translating this knowledge into improved agricultural strategies.

Analytical Methodologies for Ethephon and Its Metabolites in Research

Detection and Quantification of Ethephon and Ethylene (B1197577)

The detection and quantification of this compound and its primary metabolite, ethylene, involve a range of sophisticated analytical techniques, each with specific advantages and applications.

Nanosensor Development for Trace Detection

Significant advancements have been made in developing nanosensors for the trace detection of this compound and ethylene, offering high sensitivity and rapid response.

For this compound, a novel method utilizes nitrogen-doped carbon quantum dots (N-CQDs) as a fluorescent probe acs.orgresearchgate.netresearchgate.net. This nanosensor operates on a fluorescence quenching mechanism, demonstrating high photostability and selectivity towards this compound, even in the presence of other analytes acs.orgresearchgate.netresearchgate.net. This method has achieved a low limit of detection (LOD) of 29.6 nM for this compound in fruits and vegetables, presenting an innovative "in-field" technique for quality control in the food industry acs.orgresearchgate.netresearchgate.net.

In the context of ethylene, nanosensors have been developed using chemoresistive and electrochemical methods researchgate.netmdpi.com. For instance, a chemoresistive sensor incorporating a copper(I) complex with single-walled carbon nanotubes (SWCNTs) has been successfully used to detect ethylene in apples at quantities below 1 ppm researchgate.net. Electrochemical nanosensors are also capable of detecting plant hormones like ethylene, indicating plant growth and environmental conditions with high sensitivity mdpi.com. These nanosensors facilitate the monitoring of fruit ripeness and quality by detecting ethylene release rates researchgate.net.

Spectroscopic and Analytical Tools for Quenching Mechanisms

Spectroscopic and analytical tools are essential for elucidating the mechanisms behind detection, particularly in fluorescence-based nanosensors.

For the N-CQD based this compound nanosensor, the fluorescence quenching mechanism has been extensively characterized using a suite of spectroscopic and analytical techniques. These include UV-vis spectroscopy, fluorescence titration, Stern-Volmer plot analysis, and fluorescence lifetime decay analysis acs.orgresearchgate.netresearchgate.net. The Stern-Volmer equation (F₀/F = 1 + K[Q]) is applied to analyze the data, where F₀ and F represent the fluorescence intensities without and with this compound (quencher), respectively, and K is the Stern-Volmer quenching constant acs.org. This comprehensive illustration helps in understanding the interactions between the N-CQDs and this compound acs.org.

Beyond nanosensors, 31P Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to monitor the degradation pathways of this compound in aqueous solutions, particularly in alkaline conditions acs.org. This technique allows for the observation of transient peaks, such as one at 28.11 ppm, which corresponds to the proposed 2-oxo-2-hydroxy-1,2-oxaphosphetane structure, a transient butyrylcholinesterase (BChE) inhibitor formed during this compound degradation acs.org. This spectroscopic approach provides insights into the chemical transformations of this compound and its activated forms acs.org.

Traditional analytical methods for this compound and ethylene quantification include:

Gas Chromatography (GC) with Flame Ionization Detection (FID): This is a widely used method for the separation and analysis of ethylene, known for its small sample requirement, high selectivity, and fast analysis nih.govnih.govoup.com. For this compound, headspace GC-FID is employed to quantify the ethylene released when this compound is decomposed under alkaline and high-temperature conditions researchgate.netjfda-online.comrelana-online.de. This indirect method offers good recoveries (88.3-98.6%) and a detection limit of 0.1 ppm in various agricultural products jfda-online.com.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): This technique is used for the direct determination of unchanged this compound residues. It involves extracting this compound from samples, often with acidified methanol, followed by LC-MS/MS analysis relana-online.dehillpublisher.comresearchgate.netresearchgate.netscispace.comepa.gov. This method can achieve high sensitivity, with limits of detection as low as 0.02 µg/L in water and 2 ng/g in fruit pulp researchgate.nethillpublisher.comscispace.comepa.gov. The use of ion-pairing reagents like tetrabutylammonium (B224687) acetate (B1210297) (TBA) can facilitate chromatographic retention for highly polar this compound scispace.com.

Ion Chromatography (IC): This method is also mentioned for this compound detection researchgate.netresearchgate.net.

The following table summarizes typical detection limits and recovery rates for this compound and ethylene using various analytical methodologies:

AnalyteMethodSample MatrixLimit of Detection (LOD)Recovery Range (%)Reference
This compoundN-CQD Nanosensor (Fluorescence)Fruits/Vegetables29.6 nMNot specified acs.orgresearchgate.netresearchgate.net
This compoundHeadspace GC-FID (Ethylene release)Agricultural products0.1 ppm88.3-98.6 jfda-online.com
This compoundLC-MS/MSWater0.02 µg/LSatisfactory scispace.com
This compoundLC-MS/MSFruit pulp2 ng/gNot specified researchgate.net
This compoundLC-MS/MSBananas0.92 mg/kgNot specified hillpublisher.com
This compoundGC/MSFruit/Vegetables4 pg78.6-109 nih.gov
EthyleneGC-FIDLeaf/Bud TissueNot specifiedNot specified nih.govnih.gov
EthyleneChemoresistive Nanosensor (SWCNTs)Apples< 1 ppmNot specified researchgate.net

Residue Analysis and Environmental Fate Studies

This compound is characterized by its non-persistence in the environment, primarily dissipating through chemical hydrolysis and microbial degradation epa.govepa.govbayer.comepa.govregulations.gov.

Degradation Pathways in Soil and Water

The degradation of this compound in soil and water environments is influenced by factors such as pH and microbial activity.

Hydrolysis: this compound exhibits pH-dependent hydrolysis. It is stable in acidic sterile water (pH < 4.0) but rapidly hydrolyzes in neutral and alkaline environments epa.govnih.gov. At pH 5, its half-life is approximately 73.5 days, while at pH 7 and 9, the degradation is significantly faster, with half-lives of 2.4 and 1.0 days, respectively fao.orgnih.gov.

Major Degradates: The primary degradation products of this compound are ethylene gas and 2-hydroxyethyl phosphonic acid (HEPA) epa.govepa.govbayer.comregulations.govnih.gov. Additionally, phosphoric acid and hydrogen chloride are formed during the chemical hydrolysis process eurofins.de. Minor identified degradates also include methylated phosphoric acid and carbon dioxide fao.orgbayer.comregulations.gov.

Microbial Degradation: Microbial activity plays a significant role in the dissipation of this compound in soil epa.govepa.gov. Studies on aerobic soil degradation in various soil types at 20–25 °C indicate that the main metabolic pathway in soil involves degradation to ethylene (up to 62%) and non-extractable soil residues (up to 60%) bayer.com. Significant mineralization to carbon dioxide (up to 22%) has also been observed in some soils bayer.com. Under anaerobic conditions, this compound also rapidly degrades, primarily to ethylene (up to 94%), with HEPA as a minor metabolite bayer.com.

Photochemical Degradation: this compound can also undergo photochemical degradation. In a soil photolysis study, this compound degraded with a half-life of 29 days under continuous irradiation at pH 5 and 25°C, compared to 51 days without irradiation fao.orgfao.org. HEPA was detected as a major metabolite in irradiated samples (maximum 10.6% after 10 days) bayer.com.

The following table summarizes the degradation half-lives of this compound under different environmental conditions:

EnvironmentpHHalf-life (days)Degradation Route(s)Reference
Water573.5Hydrolysis fao.orgnih.gov
Water72.4Hydrolysis fao.orgnih.gov
Water91.0Hydrolysis fao.orgnih.gov
Soil (Field)Various7-25Chemical hydrolysis, Microbial degradation epa.govepa.govregulations.gov
Soil (Aerobic)Various9.1Microbial degradation regulations.gov
Soil (Photolysis)529 (irradiated), 51 (dark)Photochemical, Hydrolysis fao.orgfao.org

Mobility and Persistence of this compound and Degradates

This compound exhibits moderate to low mobility in soil epa.govepa.gov. Its very low octanol/water partition coefficient (log Kow of -1.8 to -0.6 at 20 °C) suggests high water solubility and a low likelihood of accumulating in fish fao.orgepa.govnih.gov. In field studies conducted in southern California, North Carolina, and Washington, this compound dissipated with half-lives ranging from approximately 7 to 25 days, confirming its rapid degradation and moderate to low mobility observed in laboratory settings epa.govepa.govregulations.gov. While this compound was detected at deeper soil layers in some instances, these detections were sometimes attributed to sampling contamination epa.gov.

Regarding its persistence, this compound is not considered persistent in the environment epa.govepa.govbayer.comepa.govregulations.govrbciamb.com.br. In water matrices, it is poorly persistent, with a reported DT50 (dissipation half-life) of 2.4 days rbciamb.com.br.

The major degradate, 2-hydroxyethyl phosphonic acid (HEPA), is reported to be less mobile than the parent compound and is believed to bind to soil epa.govregulations.gov. However, the mobility of HEPA is not conclusively known, and further studies, such as Freundlich adsorption and desorption values, have been identified as necessary to confirm its environmental behavior epa.gov.

Ethical and Regulatory Considerations in Ethephon Research

Risk Assessment and Environmental Impact

The environmental fate and ecotoxicity of ethephon are critical components of its risk assessment. This compound is characterized by its non-persistence in the environment, primarily undergoing degradation via chemical hydrolysis and microbial action. epa.govepa.govbayer.com Key degradation products identified include ethylene (B1197577) gas, phosphoric acid, and 2-hydroxyethylphosphonic acid (HEPA). epa.govregulations.gov Field studies have indicated that this compound dissipates with half-lives typically ranging from approximately 7 to 25 days. epa.gov Its mobility in soil is considered moderate to low, and its very low octanol/water partition coefficient suggests a minimal potential for bioaccumulation in aquatic organisms such as fish. epa.govherts.ac.uk

From an ecotoxicological perspective, this compound exhibits low to moderate toxicity across most species. herts.ac.uk Acute oral studies have shown it to be slightly toxic to mammals, while dietary studies on bobwhite quail and mallard ducks classify it as practically non-toxic to slightly toxic on an acute basis and practically non-toxic on a subacute basis. epa.gov Although a potential for risk to semi-aquatic plants exists, this risk is generally not extensive, occurs infrequently during periods of high exposure, and is geographically limited. epa.gov

Regarding human health, this compound's toxicology database is considered comprehensive for risk assessment purposes. regulations.govwho.int The United States Environmental Protection Agency (EPA) initially classified this compound as a "Group D" carcinogen due to insufficient evidence of its carcinogenic potential. epa.gov However, a reclassification in 2002 designated it as "Not Likely to be Carcinogenic to Humans," based on the absence of carcinogenic effects in rat and mouse studies and predominantly negative mutagenic findings. regulations.gov Dietary exposure and associated risks to the general U.S. population, including infants, are deemed minimal. epa.gov

Safety Data and Occupational Exposure in Research Settings

In research environments, understanding the safety profile of this compound is paramount for protecting personnel. This compound is classified as corrosive in acute dermal irritation studies and can cause severe skin and eye irritation, placing it in Toxicity Category I for these effects. epa.govregulations.govregulations.govcaymanchem.comlabelsds.com It is considered moderately acutely toxic via oral, dermal, and inhalation routes (Toxicity Category III for oral and dermal, Toxicity Category IV for inhalation). epa.govregulations.govregulations.govcaymanchem.com this compound is not a dermal sensitizer. epa.govregulations.govlabelsds.com It also possesses the potential to inhibit plasma cholinesterase. epa.govregulations.govwikipedia.org

To mitigate occupational exposure risks in research settings, adherence to strict safety protocols is essential. This includes conducting work in well-ventilated areas and employing proper handling practices, such as using clean or gloved hands and clean tools to prevent cross-contamination. scbt.comncsu.educhemicalbook.com The use of appropriate personal protective equipment (PPE), including protective eyewear, is mandated. epa.govscbt.comncsu.edu After any application of this compound, thorough cleaning of equipment is necessary to remove residues. awri.com.auapvma.gov.au When handling this compound in powder form, minimizing airborne dust and eliminating all ignition sources are crucial to prevent dust explosions. scbt.com For storage, this compound should be kept in its original, securely sealed containers within a cool, dry, and well-ventilated area, separated from incompatible materials and foodstuffs. scbt.comchemicalbook.com Regular inspections for spills and leaks are also recommended. scbt.com Safety Data Sheets (SDS) provide comprehensive information on hazard identification, safe handling precautions, storage requirements, and necessary personal protection measures. caymanchem.comlabelsds.comchemicalbook.com

Regulatory Frameworks for Plant Growth Regulators in Academic Studies

Plant growth regulators (PGRs), including this compound, are categorized as pesticides and are therefore subject to rigorous regulatory oversight. extension.org In the United States, the EPA mandates the registration of all pesticides, contingent upon scientific data demonstrating their safe use. epa.gov this compound was initially registered as a pesticide in the U.S. in 1973. epa.gov

Regulatory bodies periodically require the reregistration of older pesticides to ensure compliance with contemporary standards. This process involves the EPA reviewing extensive scientific studies on both human health and environmental effects. epa.gov For this compound, the toxicology database is largely considered complete for registration review, although specific data requirements, such as a subchronic inhalation toxicity study and an immunotoxicity study, have been identified or required for updated risk assessments. regulations.gov

Internationally, this compound's use is approved in regions such as the UK and the European Union, with the European Commission recently extending its approval until January 31, 2039. herts.ac.ukeurofins.de The European Food Safety Authority (EFSA) conducts peer reviews of risk assessments for active substances like this compound. europa.eu Global regulations enforce strict controls to ensure the safety of foodstuffs and the appropriate use of pesticides, including the establishment of Maximum Residue Levels (MRLs). fera.co.uk Academic research involving this compound, particularly field trials, frequently requires specific permits and adherence to guidelines such as Good Laboratory Practice (GLP) standards. who.intncsu.eduawri.com.auapvma.gov.au For instance, in Australia, permits are issued for particular applications of this compound, detailing conditions such as application rates, timing, and equipment cleaning protocols. awri.com.auapvma.gov.aumarquis.com

Table 1: Key Properties and Regulatory Information of this compound

Property/CategoryDetailSource
Environmental Fate
Persistence in EnvironmentNot persistent epa.govherts.ac.uk
Major Degradation RoutesChemical hydrolysis, microbial degradation epa.govepa.gov
Major DegradatesEthylene gas, phosphoric acid, 2-hydroxyethylphosphonic acid (HEPA) epa.govregulations.gov
Field Half-life7 to 25 days epa.gov
Soil MobilityModerate to low epa.gov
Bioaccumulation PotentialNot expected to accumulate in fish (low octanol/water partition coefficient) epa.gov
Toxicity Classification (General)
Skin IrritationSevere irritant (Toxicity Category I) epa.govregulations.govregulations.govcaymanchem.comlabelsds.com
Eye IrritationSevere irritant (Toxicity Category I) epa.govregulations.govregulations.govcaymanchem.comlabelsds.com
Acute Oral ToxicityModerately toxic (Toxicity Category III) epa.govregulations.govregulations.govcaymanchem.com
Acute Dermal ToxicityModerately toxic (Toxicity Category III) epa.govregulations.govregulations.govcaymanchem.com
Acute Inhalation ToxicityModerately toxic (Toxicity Category IV) regulations.govcaymanchem.com
Dermal SensitizationNot a dermal sensitizer epa.govregulations.govlabelsds.com
Carcinogenicity (EPA)"Not Likely to be Carcinogenic to Humans" (reclassified 2002) regulations.gov
Regulatory Status
U.S. RegistrationFirst registered as a pesticide in U.S. in 1973 epa.gov
EU ApprovalExtended until January 31, 2039 eurofins.de

Q & A

Q. What analytical methods are recommended for detecting ethephon residues in plant and soil matrices?

this compound’s high polarity and lack of chromophores necessitate specialized derivatization techniques. A validated method involves treating samples with saturated potassium hydroxide (KOH) to convert this compound residues into ethylene, which is then quantified via gas chromatography (GC) with flame ionization detection (FID) . For trace analysis in complex matrices like fruits, liquid chromatography–tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity (detection limits as low as 10 ppb) and compatibility with multi-residue workflows .

Q. How should experimental designs be structured to assess this compound’s effects on crop physiology?

Use randomized block designs with factorial arrangements to test interactions between this compound concentrations and environmental variables. For example, studies on maize or grapes often apply this compound at varying doses (e.g., 0–500 ppm) with 3-4 replicates per treatment, controlling for plant age, soil type, and application timing . Data analysis should include ANOVA for variance assessment and Tukey’s post hoc tests for mean comparisons (α = 0.05) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

While this compound is classified as non-carcinogenic (IARC Group D) and lacks delayed neurotoxicity, it is a skin/eye irritant. Use PPE (gloves, goggles) and work in ventilated hoods. Acute toxicity studies in rodents suggest a median lethal dose (LD₅₀) of 4,229 mg/kg, but chronic exposure may induce hepatotoxicity, as shown by reduced hepatocyte counts and Kupffer cell proliferation in rats .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dose-dependent effects on crop yield and quality?

Conflicting results (e.g., yield increases vs. sugar reduction in grapes) often arise from varietal differences, application timing, or environmental interactions. Meta-analyses of dose-response curves, combined with principal component analysis (PCA), can identify optimal concentrations. For instance, 200–300 ppm this compound enhanced maize yield without residue exceedance, while >450 ppm reduced sugar accumulation in Tempranillo grapes .

Q. What methodologies address challenges in multi-residue analysis of this compound alongside polar pesticides?

this compound’s polarity complicates co-analysis with non-polar pesticides. Recent advances use ion-pairing LC-MS/MS with mobile phases containing tetrabutylammonium bromide to improve retention and sensitivity. This method allows simultaneous detection of this compound, glyphosate, and glufosinate in fruits, achieving LOQs of 0.01 mg/kg .

Q. How does this compound dissipation vary across soil types, and what models predict its environmental persistence?

Dissipation half-lives range from 3–7 days in loamy soils (pH 6.5–7.0) to >14 days in clay-rich soils due to adsorption. First-order kinetic models, validated via GC-FID, show that microbial degradation drives dissipation. Field studies in maize indicate 95% residue degradation within 21 days post-application .

Q. What molecular mechanisms underlie this compound-induced ethylene signaling in non-climacteric plants?

Transcriptome analyses reveal that this compound upregulates ethylene biosynthesis genes (e.g., ACS, ACO) and senescence-associated genes (SAG12) in Arabidopsis. In maize, RNA-seq data show auxin-ethylene crosstalk during root development, mediated by ARF and EIN3 transcription factors .

Key Considerations for Future Research

  • Long-Term Ecotoxicology : Assess this compound’s impact on soil microbiota using metagenomics .
  • Multi-Omics Integration : Combine transcriptomics and metabolomics to map ethylene signaling networks .
  • Regulatory Compliance : Align residue studies with EU MRLs (e.g., 0.05–3 mg/kg for cereals/fruits) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.